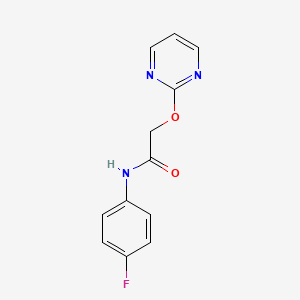

N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide and its derivatives often involves the use of 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials. These compounds undergo a series of reactions, including fluorination, to produce novel compounds with enhanced herbicidal activities against specific weeds (Wu et al., 2011). Additionally, perfluoro-[N-(4-pyridyl)acetamide], a related compound, has been synthesized and utilized as a site-selective electrophilic fluorinating agent, showcasing the versatility of fluorine in chemical syntheses (Banks et al., 1996).

Molecular Structure Analysis

Quantum chemical insights into the molecular structure of N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide reveal near-planarity between the phenyl ring and the pyrimidine ring, indicating significant conjugation and potential stability of the molecule. The presence of fluorine contributes to the molecule's unique electronic properties, influencing its reactivity and interactions with biological targets (Mary et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide derivatives are diverse, including its transformation into various compounds with potential herbicidal and anticancer activities. The fluorine atom in the molecule plays a crucial role in these reactions, affecting the reactivity and selectivity of the compounds (Wu et al., 2011).

Physical Properties Analysis

While specific studies focusing on the physical properties of N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide itself are limited, the properties of similar compounds suggest that these molecules might exhibit unique solubility, melting points, and stability characteristics, influenced by the presence of the fluorine atom and the overall molecular structure.

Chemical Properties Analysis

The chemical properties of N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide derivatives, such as their reactivity, stability, and interactions with various substrates, are primarily influenced by the fluorine atom. This atom affects the electron density distribution within the molecule, thereby influencing its chemical behavior in synthesis and potential biological applications (Banks et al., 1996).

Applications De Recherche Scientifique

Radiosynthesis and Imaging

N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide derivatives have been studied for their potential in radiosynthesis and imaging. For instance, a derivative of this compound, DPA-714, has been utilized in the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008). Such derivatives are significant in PET imaging to study neuroinflammation and other neurological disorders.

Neuroinflammation Studies

Research has been conducted on using [18F]DPA-714, a compound derived from N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide, for imaging neuroinflammation in Alzheimer's disease patients and healthy controls. This helps in understanding neuroinflammatory processes in various neurological disorders (Golla et al., 2015).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives, including [18F]PBR compounds, have been studied for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These studies are crucial in developing imaging agents for neurodegenerative disorders (Fookes et al., 2008).

Metabolism and Quantification in PET Imaging

Investigations into the metabolism and quantification of [18F]DPA-714, a derivative of N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide, have been conducted. This research is crucial for understanding the biodistribution and metabolic pathways of these compounds in PET imaging (Peyronneau et al., 2013).

Herbicidal Activity

Research into the herbicidal activities of derivatives of N-(4-fluorophenyl)-2-(2-pyrimidinyloxy)acetamide has also been conducted, indicating their potential use in agriculture (Wu et al., 2011).

Antiviral and Anti COVID-19 Studies

The antiviral potential of derivatives of this compound has been explored, especially in the context of COVID-19. Quantum chemical insights, molecular docking, and spectroscopic studies have been performed on these derivatives to understand their efficacy against viruses (Mary et al., 2020).

Acetaminophen Metabolism and Hepatotoxicity

Studies on the metabolism of acetaminophen and its potential hepatotoxicity have been conducted, which is relevant for understanding the metabolic pathways and safety profiles of pharmaceuticals (Coen, 2015).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-pyrimidin-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAZWZIWFKFXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(pyrimidin-2-yloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)

![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)